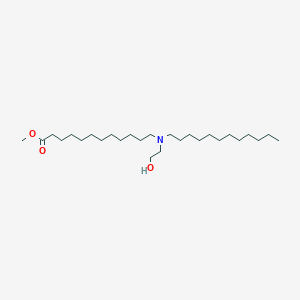
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate is a biochemical reagent primarily used in research. It is a cationic lipid with the molecular formula C27H55NO3 and a molecular weight of 441.73 g/mol . This compound is known for its role in various biochemical applications, particularly in the field of lipid research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate typically involves the reaction of dodecanoic acid with dodecylamine and 2-hydroxyethylamine. The reaction proceeds through the formation of an amide bond between the carboxyl group of dodecanoic acid and the amine groups of dodecylamine and 2-hydroxyethylamine . The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is often purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amine group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .
Applications De Recherche Scientifique
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex lipids and other biochemical compounds.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems due to its cationic lipid properties.
Industry: Utilized in the formulation of various biochemical products and reagents
Mécanisme D'action
The mechanism of action of Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. Its cationic nature allows it to interact with negatively charged molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid: A fatty acid with similar structural features but lacks the amine and hydroxyl groups.
Dodecylamine: An amine with a similar alkyl chain length but lacks the ester and hydroxyl groups.
2-Hydroxyethylamine: Contains the hydroxyl and amine groups but lacks the long alkyl chain
Uniqueness
Methyl 12-(dodecyl(2-hydroxyethyl)amino)dodecanoate is unique due to its combination of a long alkyl chain, amine, and hydroxyl groups. This combination imparts specific biochemical properties, making it valuable in lipid research and other scientific applications .
Propriétés
Formule moléculaire |
C27H55NO3 |
|---|---|
Poids moléculaire |
441.7 g/mol |
Nom IUPAC |
methyl 12-[dodecyl(2-hydroxyethyl)amino]dodecanoate |
InChI |
InChI=1S/C27H55NO3/c1-3-4-5-6-7-8-11-14-17-20-23-28(25-26-29)24-21-18-15-12-9-10-13-16-19-22-27(30)31-2/h29H,3-26H2,1-2H3 |
Clé InChI |
SVCOJOYJSNUNBE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC(=O)OC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



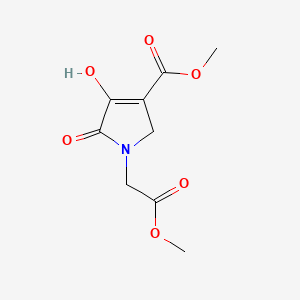
![4-hydroxy-3-iodo-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B13366910.png)
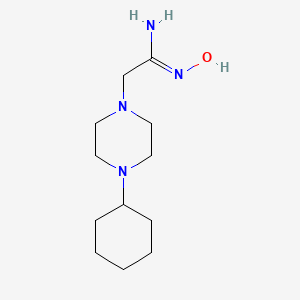

![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13366935.png)
![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)

![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
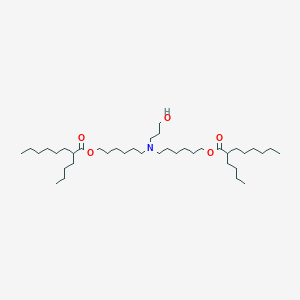
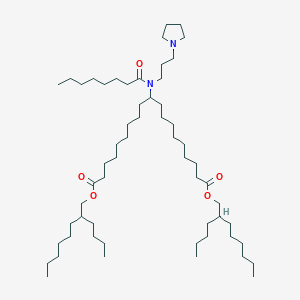
![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)

